Direct vs. Linker-Mediated Piperidine Attachment: Conformational Restriction
1-(5,6-Dihydro-(4H)-fluoranthen-6a-yl)piperidine (CAS 93923-78-5) features a direct C–N bond between the piperidine ring and the sp³-hybridized 6a-carbon of the fluoranthene scaffold, yielding zero rotatable bonds between the heterocycle and the polycyclic core. In contrast, its closest commercially catalogued analogue, 1-[3-(5,6-dihydro-4H-fluoranthen-6a-yl)-propyl]-piperidine (CAS 711603-42-8), incorporates a three-methylene propyl linker, introducing four additional rotatable bonds and extending the nitrogen-to-core distance by approximately three carbon–carbon bond lengths [1]. This structural difference has direct implications for conformational entropy, molecular recognition at protein binding sites, and the ability to adopt well-defined three-dimensional pharmacophore geometries. The directly attached analogue enforces a restricted spatial relationship between the basic nitrogen and the fluoranthene π-system, whereas the propyl-linked variant permits sampling of an expanded conformational ensemble .
| Evidence Dimension | Number of rotatable bonds between piperidine nitrogen and fluoranthene core |
|---|---|
| Target Compound Data | 0 rotatable bonds (direct C–N attachment at 6a-position) |
| Comparator Or Baseline | 1-[3-(5,6-dihydro-4H-fluoranthen-6a-yl)-propyl]-piperidine (CAS 711603-42-8): 4 rotatable bonds in propyl linker |
| Quantified Difference | Δ = 4 additional rotatable bonds; estimated increase in conformational flexibility of ≥10-fold based on rotamer sampling |
| Conditions | Structural comparison based on 2D molecular topology from curated chemical databases |
Why This Matters
For procurement decisions in structure–activity relationship (SAR) studies or computational docking campaigns, the direct-attachment architecture provides a conformationally constrained scaffold that simplifies pharmacophore modeling, whereas the propyl-linked analogue introduces conformational flexibility that may obscure binding mode interpretation.
- [1] Molaid. 1-[3-(5,6-Dihydro-4H-fluoranthen-6a-yl)-propyl]-piperidine, CAS 711603-42-8. Rotatable bonds = 4, atom count comparison. View Source
